

Application Notes & Protocols for 2-Chloro-5-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369530

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Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2) has emerged as a pivotal reagent in contemporary organic synthesis.^[1] Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing chloro group—imparts distinct reactivity and selectivity, making it an invaluable building block for complex molecular architectures.^[1] This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.^{[2][3]} Its applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) for oncology to the development of advanced agrochemicals and novel organic materials.^{[2][4]}

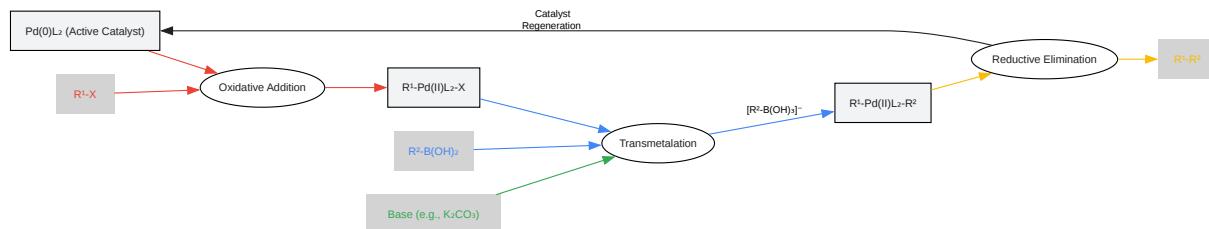
This guide provides an in-depth exploration of the experimental procedures involving **2-Chloro-5-methoxyphenylboronic acid**, grounded in mechanistic principles to empower researchers in optimizing their synthetic strategies.

Compound Properties

CAS Number	89694-46-2
Molecular Formula	C ₇ H ₈ BClO ₃
Molecular Weight	186.40 g/mol
Appearance	White to off-white crystalline powder[5]
Melting Point	106-115 °C[1][5]

The Mechanistic Heart: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that creates a C-C bond between an organoboron species and an organic halide.[3][6] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]



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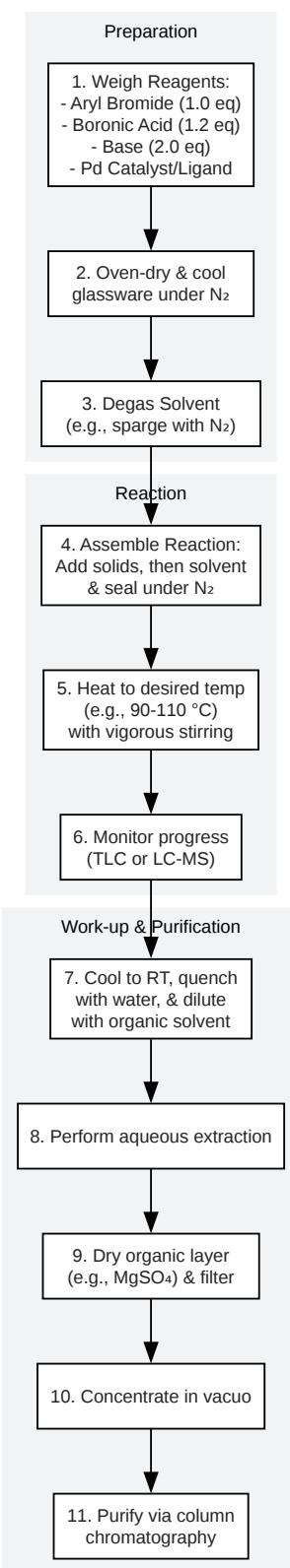
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R^1-X), forming a Pd(II) complex. This is often the rate-limiting step.[7]
- Transmetalation: This is the crucial step where the organic moiety (R^2) is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., $[R^2-B(OH)_3]^-$), which readily exchanges its organic group with the halide on the palladium complex.[8][9]
- Reductive Elimination: The two organic fragments (R^1 and R^2) on the palladium center couple and are expelled as the final product (R^1-R^2). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of **2-Chloro-5-methoxyphenylboronic acid** with a generic aryl bromide.

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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

- Aryl Bromide (1.0 mmol, 1.0 equiv)
- **2-Chloro-5-methoxyphenylboronic acid** (224 mg, 1.2 mmol, 1.2 equiv)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (2.2 mg, 0.01 mmol, 1 mol%)
- SPhos (8.2 mg, 0.02 mmol, 2 mol%)
- Potassium Phosphate (K_3PO_4) (425 mg, 2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (4 mL)
- Water (1 mL)
- Standard laboratory glassware (Schlenk flask or sealed vial)
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

- Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), **2-Chloro-5-methoxyphenylboronic acid** (1.2 equiv), K_3PO_4 (2.0 equiv), $\text{Pd}(\text{OAc})_2$ (1 mol%), and SPhos (2 mol%).
- Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical as oxygen can deactivate the palladium catalyst.[\[10\]](#)
- Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water. Add 5 mL of this solvent mixture to the flask via syringe.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture typically turns dark brown or black, which can indicate the formation of the active $\text{Pd}(0)$ species.[\[10\]](#)

- Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).[10]
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of catalyst, ligand, base, and solvent. For challenging substrates, such as sterically hindered aryl chlorides, screening these parameters is essential.[6]

Parameter	Options	Rationale & Expert Insights
Palladium Source	Pd(OAc) ₂ , Pd ₂ (dba) ₃ , PEPPSI™-type precatalysts	Pd(OAc) ₂ and Pd ₂ (dba) ₃ are common, cost-effective Pd(II) sources that are reduced <i>in situ</i> to the active Pd(0) catalyst. ^[6] Pre-catalysts offer better reproducibility by providing a well-defined, air-stable source of the active catalytic species. ^[6]
Ligand	Phosphines: PPh ₃ , PCy ₃ , SPhos, XPhos, RuPhosNHCs: IPr, IMes	The ligand stabilizes the palladium center and modulates its reactivity. ^[9] For coupling aryl chlorides, bulky and electron-rich phosphine ligands (like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective as they promote both the oxidative addition and reductive elimination steps. ^[3] ^[6]
Base	Inorganic: K ₃ PO ₄ , K ₂ CO ₃ , Cs ₂ CO ₃ , KF Organic: Et ₃ N, DIPEA	The base is critical for activating the boronic acid. ^[11] K ₃ PO ₄ is a strong, effective base for many systems. Cs ₂ CO ₃ is more soluble and often more reactive, but also more expensive. KF can be used for base-sensitive substrates. ^[8] The choice of base significantly impacts reaction rate and yield. ^[11]

Solvent	Dioxane/H ₂ O, Toluene/H ₂ O, THF, DMF, 2-MeTHF	Aprotic solvents are common. A small amount of water is often beneficial as it helps dissolve the inorganic base and can accelerate the transmetalation step.[6][10] Degassing the solvent to remove oxygen is crucial for catalyst stability.[10]
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Safety, Handling, and Storage

Proper handling of **2-Chloro-5-methoxyphenylboronic acid** is essential for laboratory safety.

- Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]
- Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14] Avoid formation of dust and aerosols.[12] Wash hands thoroughly after handling.[13]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic and susceptible to degradation.[12][14]
- Potential for Protodeboronation: Be aware that arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic or acidic conditions or upon prolonged heating.[6][15] Using fresh, high-purity boronic acid and carefully optimized reaction times can minimize this side reaction.[10]

Troubleshooting Common Issues

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Reaction	1. Inactive catalyst due to oxygen exposure.2. Poor quality or degraded boronic acid.3. Insufficiently strong or poorly soluble base.4. Reaction temperature is too low.	1. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[10]2. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[10]3. Switch to a stronger or more soluble base (e.g., from K_2CO_3 to K_3PO_4 or Cs_2CO_3).[10]4. Increase the reaction temperature in 10 °C increments.
Formation of Black Precipitate (Palladium Black)	Catalyst decomposition due to high temperature, prolonged reaction time, or inappropriate ligand.	This indicates the formation of inactive, aggregated palladium.[10] Use a more robust ligand to stabilize the catalyst. Consider a lower reaction temperature or a pre-catalyst.
Significant Homocoupling or Protodeboronation	Presence of oxygen can promote homocoupling of the boronic acid. Protodeboronation can occur with excess base or prolonged heating.	Improve inert atmosphere techniques.[10] Reduce reaction time or temperature. Screen different bases to find a milder yet effective option.

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